5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole
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Overview
Description
5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole is a complex heterocyclic compound that features a benzothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic core. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities.
Thiazole: Found in various biologically active compounds, including drugs for allergies and hypertension.
Triazoles: Exhibits a wide range of pharmacological activities, including antifungal and antiviral properties.
Uniqueness
5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole is unique due to its combination of a benzothiadiazole core with a thiolan-3-yl and diazepane moiety.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c21-16(12-2-3-14-15(10-12)18-23-17-14)20-6-1-5-19(7-8-20)13-4-9-22-11-13/h2-3,10,13H,1,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPBTVWHIXFOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=NSN=C3C=C2)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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